molecular formula C10H8N2O2 B1303993 Methyl-6-Chinolincarboxylat CAS No. 23088-23-5

Methyl-6-Chinolincarboxylat

Katalognummer: B1303993
CAS-Nummer: 23088-23-5
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: VFPWJISMXACHIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl quinoxaline-6-carboxylate, also known as 6-quinoxalinecarboxylic acid methyl ester, is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline ring structure, which consists of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Methyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

Methyl quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate digestion . This inhibition can lead to a reduction in postprandial blood glucose levels, making it a potential candidate for managing hyperglycemia. Additionally, methyl quinoxaline-6-carboxylate interacts with other biomolecules, including nucleic acids, where it can cause DNA damage . These interactions highlight its potential as an antimicrobial and anticancer agent.

Cellular Effects

Methyl quinoxaline-6-carboxylate has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival. These cellular effects underscore its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of methyl quinoxaline-6-carboxylate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its binding to α-glucosidase results in the inhibition of this enzyme’s activity, thereby reducing glucose absorption . Additionally, methyl quinoxaline-6-carboxylate can intercalate into DNA, causing structural damage and interfering with DNA replication and transcription . These molecular interactions contribute to its antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl quinoxaline-6-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of enzyme activity and persistent DNA damage, leading to prolonged cellular stress and apoptosis . These findings suggest that methyl quinoxaline-6-carboxylate can have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of methyl quinoxaline-6-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Methyl quinoxaline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . These metabolic interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, methyl quinoxaline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms determine the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

Methyl quinoxaline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The subcellular localization of methyl quinoxaline-6-carboxylate is critical for its role in modulating gene expression and inducing DNA damage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl quinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with diethyl oxalate in methanol under reflux conditions yields the desired product . Another method employs titanium silicate-1 as a catalyst, which facilitates the reaction at room temperature in methanol .

Industrial Production Methods: Industrial production of methyl quinoxaline-6-carboxylate often utilizes green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance reaction efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which have applications in pharmaceuticals and materials science .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl quinoxaline-6-carboxylate is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industry .

Biologische Aktivität

Methyl quinoxaline-6-carboxylate (MQC) is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MQC, drawing on various studies and research findings.

Quinoxaline derivatives, including MQC, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities encompass antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory properties . The structural features of quinoxalines contribute to their interaction with biological targets, making them valuable in drug development.

Synthesis of Methyl Quinoxaline-6-Carboxylate

The synthesis of MQC typically involves the reaction of 2-aminobenzylamine with appropriate carboxylic acid derivatives. Various synthetic pathways have been explored to enhance yield and purity while maintaining biological efficacy. For instance, the incorporation of different substituents at the 6-position can modulate the compound's activity .

Antimicrobial Activity

MQC exhibits notable antimicrobial properties against various pathogens. A study indicated that derivatives of quinoxaline, including MQC, showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungal strains like Candida albicans and Aspergillus niger .

PathogenActivity Level
Pseudomonas aeruginosaHigh
Klebsiella pneumoniaeHigh
Candida albicansModerate
Aspergillus nigerModerate

Antiviral Activity

Research has also highlighted the antiviral potential of MQC derivatives. A study focusing on anti-HIV activity found that certain quinoxaline compounds exhibited significant inhibition of HIV reverse transcriptase, with some derivatives showing an EC50 comparable to established drugs like Nevirapine (NVP) . The selectivity index (SI) for these compounds indicates their potential as therapeutic agents with reduced cytotoxicity.

CompoundEC50 (nM)CC50 (nM)SI
NVP6.79617114353
MQC Derivative A3.19857631798
MQC Derivative B157611681874

Antiamoebic Activity

MQC has been evaluated for its antiamoebic properties against Entamoeba histolytica. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of this protozoan more effectively than traditional treatments like metronidazole. The mechanism involves inducing oxidative stress and inhibiting thioredoxin reductase activity in the parasite .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various quinoxaline derivatives were tested for their antimicrobial efficacy. MQC showed a minimum inhibitory concentration (MIC) that was significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • HIV Inhibition : A detailed investigation into the anti-HIV properties revealed that specific MQC derivatives not only inhibited viral replication but also exhibited low cytotoxicity in cell cultures, making them promising candidates for further development in HIV therapy .

Eigenschaften

IUPAC Name

methyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWJISMXACHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381761
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23088-23-5
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-quinoxalinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diamino-benzoic acid methyl ester (236, 2 g, 12.03 mmol) in isopropanol (50 mL) was added oxaldehyde as a 40% solution in water (13.23 mmol, 1.52 mL). The reaction mixture was heated at 80° C. for 2 hours, the solvent was removed under reduced pressure and the residue was dried under vacuum to yield 237a as a yellow solid (2.09 g, 93% yield). 1H NMR: (DMSO) δ 9.01 (s, 2H), 8.54 (d, J=1.6 Hz, 1H), 8.23 (dd, J=8.6, 2.0 Hz, 1H), 8.14 (dd, J=8.6, 0.6 Hz, 1H), 3.35 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl quinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl quinoxaline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl quinoxaline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl quinoxaline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl quinoxaline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl quinoxaline-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.